(2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine
Description
Structure
3D Structure
Properties
CAS No. |
1211476-71-9 |
|---|---|
Molecular Formula |
C8H21N3 |
Molecular Weight |
159.27 g/mol |
IUPAC Name |
N'-[2-(dimethylamino)ethyl]-N'-ethylethane-1,2-diamine |
InChI |
InChI=1S/C8H21N3/c1-4-11(6-5-9)8-7-10(2)3/h4-9H2,1-3H3 |
InChI Key |
SBKPHHOZJGYJMO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN)CCN(C)C |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2 Aminoethyl 2 Dimethylamino Ethyl Ethylamine
Established and Emerging Synthetic Pathways for (2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine
The synthesis of this compound can be approached through several established methodologies, primarily relying on the controlled formation of carbon-nitrogen bonds.
Amination and Alkylation-Based Synthetic Approaches
A plausible and widely applicable method for synthesizing unsymmetrical polyamines like this compound involves the stepwise alkylation of appropriate amine precursors. wikipedia.orgnih.gov A common strategy is the nucleophilic substitution reaction between an amine and an alkyl halide. libretexts.org
One potential pathway begins with N,N-dimethylethylenediamine as a key building block. This diamine, possessing both a primary and a tertiary amine, can be selectively alkylated at the primary amine. The alkylating agent of choice would be a protected 2-aminoethyl halide or a synthon that can introduce the -(CH2)2NH2 fragment. To prevent undesired side reactions and ensure selectivity, the primary amine of the starting diamine or the alkylating agent often requires a protecting group, such as a tert-butoxycarbonyl (Boc) group, which can be removed in a subsequent step. prepchem.com
Alternatively, a convergent synthesis could involve the reaction of ethylenediamine (B42938) with two equivalents of a 2-(dimethylamino)ethyl halide. However, controlling the degree of alkylation to prevent the formation of symmetrical and more highly substituted products would be a significant challenge. libretexts.orgmasterorganicchemistry.com
Reductive amination represents another powerful strategy for the synthesis of such polyamines. organic-chemistry.orgsigmaaldrich.com This method involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com For the synthesis of the target molecule, N,N-dimethylethylenediamine could be reacted with N,N-dimethylaminoacetaldehyde in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). sigmaaldrich.comkoreascience.kr This approach offers good control over the connectivity of the final product.
| Synthetic Approach | Precursors | Key Intermediates | Advantages | Challenges |
| Stepwise Alkylation | N,N-dimethylethylenediamine, Protected 2-aminoethyl halide | N-protected intermediate | Good control over substitution pattern | Requires protection/deprotection steps |
| Convergent Alkylation | Ethylenediamine, 2-(dimethylamino)ethyl halide | Mixture of alkylated products | Potentially fewer steps | Poor selectivity, difficult purification |
| Reductive Amination | N,N-dimethylethylenediamine, N,N-dimethylaminoacetaldehyde | Imine/Enamine | High selectivity, mild conditions | Availability of aldehyde precursor |
Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. In the context of polyamine synthesis, several green chemistry principles can be applied. One-pot reactions, which combine multiple synthetic steps into a single operation, reduce solvent waste and energy consumption. rsc.org For instance, a one-pot reductive amination procedure, where the formation of the imine and its subsequent reduction occur in the same reaction vessel, is a prime example of a greener synthetic route. organic-chemistry.org
The use of catalytic methods over stoichiometric reagents is another cornerstone of green chemistry. Catalytic hydrogenation for the reduction of nitriles or imines, for example, generates water as the only byproduct and avoids the use of metal hydride reagents that produce stoichiometric amounts of waste. google.com The choice of solvent also plays a crucial role. The replacement of hazardous organic solvents with more environmentally friendly alternatives, such as water or bio-based solvents, can significantly improve the green credentials of a synthesis. semanticscholar.org
Precursor Chemistry and Reaction Optimization for this compound Production
The efficient synthesis of the target tetramine (B166960) is highly dependent on the availability and purity of its precursors. Key precursors include N,N-dimethylethylenediamine and a suitable 2-carbon electrophile containing a dimethylamino group, such as 2-(dimethylamino)ethyl chloride hydrochloride. orgsyn.orgdss.go.th
The synthesis of N,N-dimethylethylenediamine itself can be achieved through various routes, including the reaction of ethylenediamine with a methylating agent or the reduction of N,N-dimethylaminoacetonitrile. nih.gov 2-(Dimethylamino)ethyl chloride hydrochloride is typically prepared from 2-(dimethylamino)ethanol by reaction with thionyl chloride. orgsyn.org
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:
Stoichiometry of Reactants: The molar ratio of the amine to the alkylating agent must be carefully controlled to favor the desired mono-alkylation and minimize the formation of byproducts. rsc.org
Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. ulpgc.es Polar aprotic solvents like acetonitrile (B52724) or dimethylformamide are often used for alkylation reactions.
Temperature: The reaction temperature affects the rate of reaction. Higher temperatures can lead to faster reactions but may also promote side reactions.
Base: In alkylation reactions with amine hydrochlorides, a base is required to neutralize the acid and liberate the free amine for reaction. The choice of base can impact the reaction outcome.
Catalyst: For reductive amination, the choice of reducing agent and any acid or base catalyst is critical for achieving high yields and selectivity. organic-chemistry.org
| Parameter | Influence on Reaction | Typical Conditions for N-Alkylation |
| Stoichiometry | Controls product distribution | Excess of the diamine to favor mono-alkylation |
| Solvent | Affects solubility and reactivity | Acetonitrile, DMF, or other polar aprotic solvents |
| Temperature | Influences reaction rate and side reactions | Room temperature to moderate heating |
| Base | Neutralizes acid, liberates free amine | Inorganic bases (e.g., K2CO3) or organic bases (e.g., triethylamine) |
Strategies for Functionalization and Advanced Derivatization of this compound for Specialized Research
The presence of primary, secondary, and tertiary amine groups in this compound provides a versatile platform for further chemical modification to create derivatives with specialized properties.
Modification of Primary and Tertiary Amine Centers
The different reactivity of the primary, secondary, and tertiary amines allows for selective functionalization. The primary amine is the most nucleophilic and least sterically hindered, making it the preferred site for many reactions, such as acylation. rsc.orgnih.govresearchgate.net By carefully controlling the reaction conditions, it is possible to selectively acylate the primary amine in the presence of the secondary and tertiary amines. rsc.org For instance, the use of acylating agents under specific pH conditions can favor the reaction at the more basic primary amine. nih.govresearchgate.net
The tertiary amine, while not nucleophilic in the same way as primary and secondary amines, can be alkylated to form quaternary ammonium (B1175870) salts. masterorganicchemistry.com This modification introduces a permanent positive charge into the molecule, which can be useful for applications requiring electrostatic interactions. The secondary amine can also be alkylated, though this is often more challenging to achieve selectively in the presence of a primary amine. The use of protecting groups is a common strategy to achieve selective modification of the secondary amine. prepchem.com
Synthesis of Conjugates and Polyamine Analogues
The primary amine of this compound serves as an excellent handle for the synthesis of conjugates with other molecules, such as drugs, fluorophores, or biomolecules. nih.govgoogle.com This can be achieved through the formation of stable amide, urea (B33335), or thiourea (B124793) linkages. For example, reaction with an activated carboxylic acid derivative of a drug molecule would yield a drug conjugate. researchgate.net Similarly, reaction with an isocyanate or isothiocyanate would lead to the corresponding urea or thiourea derivative. google.comnih.govresearchgate.neteurekaselect.com
Coordination Chemistry and Ligand Applications of 2 Aminoethyl 2 Dimethylamino Ethyl Ethylamine
Fundamental Principles of (2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine as a Triamine Ligand
This compound, a derivative of diethylenetriamine (B155796) (dien), is a flexible triamine ligand possessing three nitrogen donor atoms. wikipedia.org Its structure, featuring a primary amine, a secondary amine, and a tertiary amine group, allows it to act as a tridentate ligand, binding to a metal center through its three nitrogen atoms. This chelation results in the formation of stable five-membered rings, a thermodynamically favored arrangement in coordination chemistry.
Metal Complexation Studies Involving this compound
The rich coordination chemistry of this compound extends across the periodic table, with a particular emphasis on transition metals, but also including main group and lanthanide elements.
The interaction of this compound with transition metals leads to the formation of a wide array of complexes with interesting structural and electronic properties.
Copper(II) Complexes: Copper(II) ions readily form stable complexes with polyamine ligands. jocpr.comnih.gov With this compound, Cu(II) is expected to form a square planar or distorted square pyramidal complex, [Cu(ligand)X]ⁿ⁺, where X represents a solvent molecule or another ligand. rsc.orgnih.gov The tridentate coordination of the ligand would occupy three positions, with the fourth and potentially fifth and sixth coordination sites being filled by other species. The electronic properties and color of these complexes are dictated by the d-orbital splittings induced by the ligand field.
Palladium(II) Complexes: Palladium(II) complexes, particularly with amine ligands, have been extensively studied, in part due to their potential applications. nih.govresearchgate.netirapa.org Palladium(II) strongly favors a square planar geometry. nih.gov The complexation with this compound would likely result in a species where the three nitrogen atoms of the ligand and a fourth ligand (e.g., a halide or solvent molecule) occupy the four coordination sites in a plane around the central Pd(II) ion.
Cobalt(II) Complexes: Cobalt(II) can adopt various coordination geometries, including octahedral and tetrahedral. biointerfaceresearch.comnih.gov With a tridentate ligand like this compound, cobalt(II) is likely to form octahedral complexes of the type [Co(ligand)₂(X)₂] or [Co(ligand)(Y)₃], where X and Y are monodentate ligands. The magnetic properties of these complexes would depend on the ligand field strength and the resulting spin state (high-spin or low-spin).
The table below summarizes the expected coordination behavior of this compound with selected transition metals.
| Metal Ion | Expected Coordination Geometry | Potential Complex Formula |
| Cu(II) | Square Planar / Distorted Square Pyramidal | [Cu(ligand)X]ⁿ⁺ |
| Pd(II) | Square Planar | [Pd(ligand)X]ⁿ⁺ |
| Co(II) | Octahedral | [Co(ligand)₂(X)₂] or [Co(ligand)(Y)₃] |
While less common than with transition metals, this compound can also form complexes with main group and lanthanide elements.
Main Group Elements: Main group elements like Zinc(II) often form tetrahedral complexes. nih.gov The coordination of this compound to a Zn(II) center would likely involve the three nitrogen donors, with a fourth ligand completing the tetrahedral coordination sphere.
Lanthanide Elements: Lanthanide ions are characterized by high coordination numbers (typically 8 or 9) and predominantly ionic bonding. nih.govresearchgate.netclinpractice.ru The complexation with a tridentate ligand like this compound would only partially satisfy the coordination sphere of a lanthanide ion. Therefore, the resulting complexes would also contain several other ligands, such as water molecules or counter-ions, to achieve a stable, high-coordination geometry. The presence of the dimethylamino group could be of interest in the context of designing lanthanide complexes with specific luminescence properties. researchgate.net
Stereochemical and Structural Characteristics of this compound Metal Adducts
The flexible nature of the this compound ligand allows for the formation of various stereoisomers in its metal complexes. When coordinating to a metal center in a facial (fac) or meridional (mer) fashion in an octahedral complex, different spatial arrangements of the donor atoms are possible.
Electronic Structure and Ligand Field Theory in this compound Complexes
Ligand Field Theory (LFT) is a model used to describe the electronic structure of transition metal complexes. wikipedia.orgfiveable.mewpmucdn.comresearchgate.neturi.edu When this compound coordinates to a transition metal ion, its nitrogen donor atoms create an electrostatic field that splits the d-orbitals of the metal into different energy levels. The magnitude of this splitting (Δ) depends on the metal ion, its oxidation state, and the nature of the ligand.
As an amine-based ligand, this compound is considered a moderately strong field ligand. The resulting d-orbital splitting will determine the electronic spectrum (and thus the color) and the magnetic properties of the complex. For example, in an octahedral complex, the d-orbitals split into a lower-energy t₂g set and a higher-energy eg set. The energy difference between these sets corresponds to a specific wavelength of light, which is absorbed, leading to the observed color of the complex.
Supramolecular Assembly and Self-Organization Phenomena Mediated by this compound Coordination
The presence of primary and secondary amine groups in the this compound ligand allows for the formation of hydrogen bonds. researchgate.net These non-covalent interactions can play a crucial role in the self-assembly of metal complexes into higher-order supramolecular structures. For instance, the hydrogen atoms on the coordinated primary and secondary amines can act as hydrogen-bond donors to counter-ions or solvent molecules, leading to the formation of extended one-, two-, or three-dimensional networks in the solid state.
Catalytic Roles and Mechanistic Investigations Involving 2 Aminoethyl 2 Dimethylamino Ethyl Ethylamine Systems
Homogeneous Catalysis Utilizing (2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine-Based Catalysts
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, represents a significant area of chemical synthesis. Amines are frequently employed as organocatalysts or as ligands for metal centers in these systems.
Organocatalytic Transformations Promoted by this compound
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The presence of primary, secondary, and tertiary amine functionalities within this compound suggests its potential to act as a Brønsted or Lewis base, or to form reactive intermediates such as enamines or iminiums. However, a thorough search of the scientific literature did not yield any specific examples of this compound being employed as an organocatalyst for transformations such as aldol (B89426) reactions, Michael additions, or Mannich reactions.
Metal-Mediated Catalysis with this compound Ligands (e.g., cross-coupling reactions)
Polydentate amines are widely recognized for their ability to act as effective ligands for a variety of transition metals, stabilizing catalytic species and influencing their reactivity and selectivity. Cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are cornerstone transformations in modern synthetic chemistry and often rely on sophisticated ligand architectures. While the nitrogen donors in this compound could chelate to a metal center, there is a lack of published research demonstrating its application as a ligand in any specific metal-mediated catalytic reactions, including cross-coupling.
Heterogeneous Catalysis and Immobilization Strategies for this compound
To facilitate catalyst separation and recycling, homogeneous catalysts are often immobilized onto solid supports. Common strategies include covalent grafting, ion-exchange, or physical adsorption onto materials like silica, alumina, polymers, or metal-organic frameworks (MOFs). Although techniques for immobilizing similar polyamines have been reported, no studies were found that specifically describe the immobilization of this compound and the subsequent use of the resulting heterogeneous catalyst in any chemical transformation.
Elucidation of Reaction Mechanisms and Catalytic Cycles Involving this compound
Understanding the mechanism of a catalytic reaction is crucial for its optimization and broader application. This involves identifying the active catalytic species, intermediates, and transition states, as well as determining the rate-determining step of the catalytic cycle. In the absence of any reported catalytic applications for this compound, there are consequently no mechanistic investigations or elucidated catalytic cycles involving this compound.
Applications in Advanced Materials Science and Polymer Chemistry Research
(2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine as a Monomer or Cross-linking Agent in Polymer Synthesis
The presence of multiple reactive amine groups allows this compound to participate in various polymerization reactions, acting either as a monomer to be incorporated into the main polymer chain or as a cross-linking agent to form three-dimensional networks.
Dendrimers and hyperbranched polymers are characterized by their highly branched, tree-like structures. The synthesis of these complex macromolecules often relies on monomers with multiple reactive sites. Polyamidoamine (PAMAM) dendrimers, for instance, are synthesized through a divergent approach starting from a core molecule like ethylene diamine or ammonia (B1221849). mdpi.comnih.gov The iterative reaction sequence involves a Michael addition followed by amidation, leading to successive generations of the dendrimer with an exponential increase in the number of surface functional groups. nih.govresearchgate.net
Given its structure, this compound can be conceptualized as a building block in similar dendritic syntheses. The primary and secondary amines offer reactive sites for chain extension, analogous to the role of ethylene diamine in PAMAM synthesis. While specific literature detailing the use of this exact triamine in dendrimer synthesis is scarce, the principles of PAMAM synthesis suggest its potential as a branching unit. wikipedia.orgchemrxiv.org The incorporation of such a monomer could lead to the formation of asymmetric or multifunctional dendrimers, where the tertiary amine group remains as a functional site within the dendritic architecture.
Thermosetting resins, such as epoxy resins, are cured by the addition of a hardener or curing agent, which reacts with the resin to form a rigid, three-dimensional network. Amines are common curing agents for epoxy resins, with the amine hydrogens reacting with the epoxide groups of the resin in a ring-opening addition reaction. nih.gov The functionality of the amine (i.e., the number of active amine hydrogens) dictates the extent of cross-linking.
This compound possesses three active amine hydrogens (two from the primary amine and one from the secondary amine), making it a potent cross-linking agent. The curing process is an autocatalytic reaction, and its kinetics can be studied using techniques like differential scanning calorimetry (DSC). researchgate.netexpresspolymlett.com The inclusion of this triamine as a curing agent would contribute to the formation of a densely cross-linked polymer network, enhancing the mechanical strength and thermal stability of the final material. chemimpex.comresearchgate.net The tertiary amine group within the molecule can also act as a catalyst for the curing reaction, potentially accelerating the network formation. expresspolymlett.com
Table 1: Comparison of Amine Curing Agents for Epoxy Resins
| Curing Agent | Amine Type | Functionality (Active H) | Potential Impact on Cured Resin |
|---|---|---|---|
| Diethylenetriamine (B155796) (DETA) | Primary & Secondary | 5 | High cross-link density, good mechanical properties. nih.gov |
| Tris(2-aminoethyl)amine (B1216632) (TREN) | Primary | 6 | Very high cross-link density, potentially brittle. chemimpex.com |
Functional Materials Development Incorporating this compound Moieties
The incorporation of this compound moieties into polymer structures can impart specific functionalities, leading to the development of advanced materials for a range of applications.
Amine-functionalized materials are extensively researched for their ability to capture carbon dioxide (CO2). rsc.org The amine groups can chemically react with CO2, making these materials effective adsorbents. researchgate.netmdpi.com Porous polymers functionalized with amines have shown high CO2 uptake capacity and selectivity. rsc.org
Polymers functionalized with this compound would possess a high density of amine sites for CO2 capture. The primary, secondary, and tertiary amines can all interact with CO2, potentially leading to high adsorption capacities. nih.gov For instance, studies on poly(aminoethyl methacrylate) and its derivatives have demonstrated reversible CO2 adsorption at room temperature. nih.gov The efficiency of such adsorbents is often measured by the ratio of moles of CO2 captured to moles of nitrogen in the material. nih.gov
Table 2: CO2 Adsorption Capacity of Amine-Functionalized Materials
| Adsorbent Material | Amine Functionality | CO2 Adsorption Capacity (mmol/g) | Reference |
|---|---|---|---|
| Amino-Functionalized Mesocellular Foams | 3-aminopropyltriethoxysilane | ~1.13 | nih.gov |
| Poly(guanidine ethyl methacrylate) (7% guanidinylated) | Guanidinium | 2.4 | nih.gov |
| Amine-impregnated Porous Polymers | Various polyamines | Varies widely based on amine loading and polymer support | rsc.org |
Smart materials are designed to respond to external stimuli, such as changes in pH or temperature. Polymers containing tertiary amine groups, such as poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), are well-known for their dual pH and temperature responsiveness. nih.govmdpi.com At low pH, the tertiary amine groups are protonated, making the polymer hydrophilic and soluble in water. As the pH increases, the amines are deprotonated, the polymer becomes more hydrophobic, and it can undergo a phase transition. mdpi.comresearchgate.net These polymers also exhibit a lower critical solution temperature (LCST), above which they become insoluble in water. mdpi.comnih.gov
Incorporating this compound into a polymer backbone would introduce tertiary amine moieties, thereby creating a pH-responsive material. researchgate.netnih.gov The protonation/deprotonation of the dimethylamino group would lead to conformational changes in the polymer chains in response to pH variations. researchgate.net This behavior is crucial for applications such as drug delivery systems, where a change in pH can trigger the release of a therapeutic agent. nih.govmonash.edu
Theoretical Considerations for Material Property Modulation via this compound Incorporation
Computational methods, such as atomistic molecular dynamics (MD) simulations, are powerful tools for understanding and predicting the properties of polymeric materials. nih.govyonsei.ac.kr These simulations can provide insights into how the incorporation of specific monomers, like this compound, influences the structure and behavior of the resulting polymer.
For instance, MD simulations can be used to model the cross-linking process of epoxy resins, predicting properties such as density and the glass transition temperature of the cured network. nih.govnih.gov By simulating a system containing an epoxy resin and this compound as the curing agent, one could predict the final network architecture and its thermomechanical properties.
Furthermore, computational studies can elucidate the role of the amine groups in the thermoresponsive behavior of polymers. Simulations have shown that in polymers like poly(2-dialkylaminoethyl methacrylate)s, the exclusion of water molecules from the vicinity of the amine groups at higher temperatures drives the phase separation. yonsei.ac.kr Similar computational approaches could be used to screen and design novel amine-functionalized polymers for applications like CO2 capture, by predicting the interaction energies between the polymer and CO2 molecules. doe.gov These theoretical insights are invaluable for the rational design of new materials with tailored properties.
Advanced Spectroscopic and Analytical Characterization of 2 Aminoethyl 2 Dimethylamino Ethyl Ethylamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of (2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine and its Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of a compound in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.
Multi-Nuclear NMR Techniques (¹H, ¹³C, ¹⁵N)
¹H NMR spectroscopy for this compound is predicted to show a series of signals corresponding to the distinct proton environments. The protons on carbons adjacent to nitrogen atoms are deshielded and would appear at a higher chemical shift (downfield) compared to standard alkanes. openstax.org The N-methyl protons would be particularly distinct, appearing as a sharp singlet, while the methylene (B1212753) (-CH₂-) groups would present as complex multiplets due to coupling with adjacent, non-equivalent protons. The N-H protons of the primary and secondary amine groups are expected to appear as broad signals, a characteristic feature due to rapid chemical exchange and quadrupolar coupling with the nitrogen atom. libretexts.org Their chemical shift can be highly dependent on solvent, concentration, and temperature. Addition of deuterium (B1214612) oxide (D₂O) would lead to the disappearance of these N-H signals due to proton-deuterium exchange, confirming their identity. openstax.org
¹³C NMR spectroscopy provides information on the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. Similar to ¹H NMR, carbons bonded to the electron-withdrawing nitrogen atoms will be deshielded and appear downfield. The two methyl carbons of the dimethylamino group are equivalent and would produce a single signal.
¹⁵N NMR, while less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atoms. Three distinct signals would be expected for the primary, secondary, and tertiary amine nitrogens, providing unambiguous confirmation of these functional groups.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound *
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| -N(C H₃)₂ | ~2.2 | Singlet | ~45 |
| -NH-C H₂-CH₂-NH₂ | ~2.7 | Triplet | ~50 |
| -NH-CH₂-C H₂-NH₂ | ~2.8 | Triplet | ~40 |
| -N(CH₃)₂-C H₂-CH₂-NH- | ~2.4 | Triplet | ~57 |
| -N(CH₃)₂-CH₂-C H₂-NH- | ~2.6 | Triplet | ~52 |
| -NH ₂ | Broad | - | - |
| -NH - | Broad | - | - |
| Note: Predicted values are based on data for analogous structures such as N,N,N'-Trimethylethylenediamine and general principles of NMR spectroscopy. openstax.orgchemicalbook.com Solvent is assumed to be CDCl₃. |
2D NMR and Dynamic NMR Studies
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. wikipedia.org
COSY (Correlation Spectroscopy) : This experiment would map out the ¹H-¹H coupling networks. Cross-peaks would appear between signals from protons on adjacent carbons (e.g., between the two methylene groups of an ethylenediamine (B42938) fragment), confirming the connectivity of the ethyl chains. youtube.com
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively assign each proton signal to its corresponding carbon atom, for instance, linking the singlet ¹H signal at ~2.2 ppm to the methyl carbon signal at ~45 ppm. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two to three bonds. It is invaluable for piecing together different fragments of the molecule, for example, by showing a correlation from the N-methyl protons to the adjacent methylene carbon. youtube.com
Dynamic NMR studies could be employed to investigate conformational exchange processes or the kinetics of proton exchange at the amine sites. By varying the temperature, it is possible to observe changes in the NMR spectrum, such as the sharpening or broadening of signals, which provides information on the energy barriers of these dynamic processes.
Mass Spectrometry (MS) for Precise Identification and Purity Assessment of this compound
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision and to deduce structural information from its fragmentation patterns.
For a polyamine like this compound (molar mass: 159.27 g/mol ), soft ionization techniques like Electrospray Ionization (ESI) would be ideal, typically producing a protonated molecular ion [M+H]⁺ at m/z 160.18.
The primary fragmentation pathway for alkylamines under electron ionization (EI) or collision-induced dissociation (CID) is α-cleavage. libretexts.orgmiamioh.edu This involves the breaking of a C-C bond adjacent to a nitrogen atom, which results in the formation of a stable, resonance-stabilized immonium cation and an alkyl radical. wikipedia.org For this compound, several α-cleavage events are possible, leading to a series of characteristic fragment ions that can be used to confirm the structure.
Predicted ESI-MS Adducts and Key Fragmentation Ions
| Ion | m/z (Predicted) | Description |
| [M+H]⁺ | 160.18 | Protonated molecular ion |
| [M+Na]⁺ | 182.16 | Sodium adduct |
| C₂H₇N₂⁺ | 59.06 | Fragment from cleavage of the primary amine end |
| C₄H₁₁N₂⁺ | 87.09 | Fragment from cleavage adjacent to the secondary amine |
| C₅H₁₃N₂⁺ | 101.11 | Fragment from cleavage adjacent to the secondary amine |
| C₆H₁₆N₃⁺ | 142.13 | Fragment from loss of a methyl radical |
| Note: Fragmentation analysis is based on the principle of α-cleavage in alkylamines. libretexts.org |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. These techniques are complementary and provide a characteristic fingerprint of the functional groups present in a molecule. edinst.commt.com
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration. photothermal.com For this compound, the IR spectrum would be dominated by features characteristic of amines. The primary amine (-NH₂) would exhibit two N-H stretching bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region. openstax.org The secondary amine (-NH-) would show a single, weaker N-H stretching band in the same region. orgchemboulder.com Other key absorptions would include C-H stretching from the alkyl groups (~2850-2960 cm⁻¹), N-H bending vibrations (~1600 cm⁻¹), and C-N stretching vibrations (1020-1250 cm⁻¹). orgchemboulder.com
Raman Spectroscopy : Raman spectroscopy measures the inelastic scattering of monochromatic light. A vibrational mode is Raman-active if it involves a change in the polarizability of the molecule. libretexts.org While N-H and other polar bonds can be weak in Raman spectra, the C-C and C-H bonds of the alkyl backbone often produce strong signals. Raman spectroscopy can be particularly useful for studying the molecule in aqueous solutions, as the water signal is typically weak. mt.com
Predicted Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch | IR | 3300 - 3500 | Primary (-NH₂) shows two bands; Secondary (-NH-) shows one band |
| C-H Stretch | IR, Raman | 2850 - 2960 | Aliphatic CH₂, CH₃ groups |
| N-H Bend | IR | 1580 - 1650 | Scissoring motion of the -NH₂ group |
| C-N Stretch | IR, Raman | 1020 - 1250 | Stretching of the carbon-nitrogen bonds |
| Note: Frequency ranges are based on established correlation charts for amine functional groups. openstax.orgorgchemboulder.com |
Chromatographic Methods (e.g., GC-MS, LC-MS) for Separation and Quantitative Analysis in Research Settings
Chromatographic techniques are essential for separating components of a mixture and for quantitative analysis and purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) : GC separates volatile compounds based on their boiling point and interaction with a stationary phase. Due to the high polarity and hydrogen-bonding capability of polyamines, they often exhibit poor chromatographic peak shape and may require high temperatures to elute, risking thermal degradation. nih.gov Therefore, analysis of this compound by GC-MS would likely necessitate a derivatization step. nih.gov Reagents such as ethylchloroformate or pentafluoropropionic anhydride (B1165640) (PFPA) can be used to convert the polar amine groups into less polar, more volatile derivatives, enabling robust and sensitive analysis. nih.govmdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is often better suited for analyzing polar, non-volatile compounds like polyamines without derivatization. Reversed-phase LC, using a C18 column with a mobile phase containing an ion-pairing agent or an amine modifier at an appropriate pH, could effectively separate the target compound from impurities. The outlet of the LC is coupled to a mass spectrometer (typically with an ESI source), allowing for highly sensitive and selective detection and quantification. LC-MS is a powerful tool for monitoring the compound in complex matrices, such as in reaction monitoring or biological systems.
X-ray Diffraction (XRD) and Electron Microscopy for Solid-State Characterization of this compound Complexes
While this compound is likely a liquid at ambient temperature, its solid-state derivatives, such as salts (e.g., hydrochlorides) or metal complexes, can be analyzed using X-ray diffraction (XRD) and electron microscopy.
Electron Microscopy : Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to study the morphology and microstructure of solid materials. For crystalline complexes of this compound, SEM could be used to visualize the crystal habit and size distribution, while TEM could provide information on the nanoscale structure and crystallographic defects.
Theoretical and Computational Chemistry Studies of 2 Aminoethyl 2 Dimethylamino Ethyl Ethylamine
Quantum Chemical Calculations on the Electronic Structure and Energetics of (2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide deep insights into the electronic structure, stability, and reactivity of this compound.
Density Functional Theory (DFT) Applications for Molecular Properties
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. Were DFT studies to be conducted on this compound, they would likely involve the following:
Geometric Optimization: The first step would be to determine the most stable three-dimensional conformation of the molecule. This is achieved by finding the geometry that corresponds to the minimum energy on the potential energy surface. For a flexible molecule like this compound, with multiple rotatable bonds, this would involve exploring various conformers to identify the global minimum.
Electronic Properties: Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include the distribution of electron density, the dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
Vibrational Frequencies: DFT calculations can predict the vibrational spectra (infrared and Raman) of the molecule. These theoretical spectra can be compared with experimental data to confirm the structure of the compound and to understand its vibrational modes.
A hypothetical data table of molecular properties for this compound, as would be derived from DFT calculations, is presented below.
| Property | Hypothetical Value | Description |
| Optimized Energy | -X Hartrees | The total electronic energy of the molecule in its most stable conformation. |
| HOMO Energy | -Y eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |
| LUMO Energy | +Z eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap | (Y+Z) eV | An indicator of chemical reactivity and stability. |
| Dipole Moment | D Debye | A measure of the overall polarity of the molecule. |
Molecular Dynamics Simulations of this compound in Solvents and Materials
While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent or incorporated into a material.
MD simulations of this compound would involve:
Solvation Studies: Simulating the molecule in an aqueous environment would reveal how it interacts with water molecules. This can provide information on its solubility, the structure of its hydration shell, and the dynamics of solvent exchange.
Interactions with Biomolecules or Materials: If this compound is being considered for applications in materials science or as a ligand for a biological target, MD simulations could model its interactions with polymers, surfaces, or protein binding sites. This would help in understanding the nature and strength of these interactions.
Transport Properties: MD simulations can be used to calculate properties such as the diffusion coefficient of the molecule in a given medium, which is important for understanding its transport behavior.
Computational Prediction of Reactivity and Reaction Pathways for this compound
Computational methods can be used to predict the reactivity of this compound and to explore the mechanisms of its potential reactions.
Reactivity Indices: DFT-based reactivity descriptors, such as the Fukui function and local softness, can be calculated to identify the most reactive sites within the molecule. For this compound, this would likely involve the nitrogen atoms of the primary, secondary, and tertiary amine groups.
Transition State Searching: To study a specific chemical reaction, computational methods can be used to locate the transition state structure and calculate the activation energy barrier. This information is crucial for understanding the kinetics of the reaction. For example, the protonation of the different amine groups could be studied to predict their relative basicities.
Reaction Mechanism Elucidation: By mapping out the entire reaction pathway, including intermediates and transition states, a detailed understanding of the reaction mechanism can be obtained.
Ligand Design and Virtual Screening for Novel this compound Analogues
The scaffold of this compound, with its multiple amine groups, makes it an interesting starting point for the design of new ligands for various applications, such as metal ion chelation or as building blocks in supramolecular chemistry.
Pharmacophore Modeling: If a specific biological target is of interest, the key structural features of this compound required for binding can be identified to create a pharmacophore model.
Virtual Screening: This pharmacophore model can then be used to search large chemical databases for other molecules that have a similar arrangement of features, potentially leading to the discovery of novel and more potent analogues.
In Silico Modification: The structure of this compound can be systematically modified in silico, and the properties of the resulting virtual analogues can be calculated. This allows for a rational design process to optimize desired properties, such as binding affinity or selectivity.
Future Research Directions and Emerging Applications of 2 Aminoethyl 2 Dimethylamino Ethyl Ethylamine
Integration of (2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine into Sustainable Chemical Processes
The integration of this compound into sustainable chemical processes represents a promising area of investigation. Polyamines are increasingly recognized for their role in green chemistry, and the specific attributes of this compound could be harnessed to develop more environmentally benign synthetic methodologies. Future research could focus on its application as a biodegradable chelating agent, a recyclable catalyst scaffold, or a component in carbon capture technologies.
The presence of multiple nitrogen atoms allows for strong complexation with metal ions, suggesting its potential as a biodegradable alternative to conventional chelating agents like ethylenediaminetetraacetic acid (EDTA). Furthermore, its utility in CO2 capture systems, either in solution or grafted onto solid supports, warrants exploration, drawing parallels with other polyamines used for this purpose. A hybrid synthesis process that combines microbial fermentation with chemical reactions could be a highly efficient approach to produce sustainable polymers and their precursors. umn.edu
Exploration of Novel Catalytic Systems with Enhanced Performance
The diverse amine functionalities within this compound make it a compelling ligand for the development of novel catalytic systems. The primary and secondary amines can serve as coordination sites for metal centers, while the tertiary amine can provide steric bulk or electronic modulation. Research in this area could lead to catalysts with enhanced activity, selectivity, and stability for a variety of organic transformations.
The development of catalysts for the synthesis of unsymmetrical ureas from amines and carbon disulfide is one potential application. nih.gov Additionally, this compound could be employed as a ligand in copper-catalyzed systems for the synthesis of di- and triarylamines. klinger-lab.de The exploration of its use in ruthenium-catalyzed deaminative coupling of primary amines to form secondary amines also presents a viable research direction. researchgate.net
| Potential Catalytic Application | Metal Center | Role of this compound |
| Synthesis of Unsymmetrical Ureas | Transition Metals | Ligand to control selectivity |
| C-N Cross-Coupling Reactions | Copper, Palladium | Ligand to enhance catalytic activity |
| Deaminative Coupling | Ruthenium | Ligand to stabilize active species |
Development of Next-Generation Polymeric and Functional Materials
The incorporation of this compound as a monomer or functionalizing agent in polymer synthesis could lead to the creation of next-generation materials with tailored properties. Its primary and secondary amines offer reactive sites for polymerization reactions, such as polycondensation and polyaddition, to form polyamides and polyureas. The presence of the dimethylamino group can impart specific functionalities, including pH-responsiveness and metal-binding capabilities.
Future research could investigate the synthesis of biodegradable poly(ester amine)s and polyamidoamines for biomedical applications, where the amine groups could provide antibacterial properties. nih.govmdpi.com The use of this unsymmetrical diamine in the synthesis of aromatic polyamides could also lead to materials with improved solubility and optical transparency, while maintaining good thermal stability. mdpi.com The development of multifunctional nanomaterials from the controlled assembly of responsive block copolymers is another promising avenue. klinger-lab.de
| Polymer Type | Potential Properties and Applications |
| Polyamides | Enhanced thermal stability, improved solubility, optical transparency |
| Polyureas | Functional coatings, adhesives, elastomers |
| Poly(ester amine)s | Biodegradable materials, drug delivery systems, antibacterial surfaces |
Advances in Theoretical Modeling and Predictive Design for this compound Chemistry
Computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for predicting the behavior of molecules and guiding experimental design. Future research will likely leverage these methods to understand the fundamental properties of this compound and its derivatives. Theoretical studies could provide insights into its conformational preferences, electronic structure, and reactivity.
Predictive modeling can be employed to screen its potential as a ligand in catalysis by calculating the stability and reactivity of its metal complexes. nih.gov This computational approach can accelerate the discovery of new catalysts for specific reactions. researchgate.net Furthermore, modeling can aid in the design of polymers by predicting the properties of materials incorporating this amine, thus enabling the rational design of functional materials with desired characteristics. The use of automated predictive chemical reaction modeling could further accelerate the discovery of novel applications for this compound in catalysis. chemrxiv.org
| Modeling Technique | Predicted Properties | Potential Impact |
| Density Functional Theory (DFT) | Molecular structure, electronic properties, reaction energetics | Rational design of catalysts and materials |
| Molecular Dynamics (MD) | Conformational dynamics, solvation effects | Understanding behavior in solution and in polymeric matrices |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity | Guiding development for biomedical applications |
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of (2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine?
- Methodological Answer : Utilize factorial design (e.g., full or fractional factorial) to systematically evaluate variables such as reaction temperature, catalyst loading, and solvent polarity. For example, a 2³ factorial design could assess the interaction effects of these parameters on yield . Quantum chemical calculations (e.g., density functional theory) can predict transition states and optimize reaction pathways, reducing trial-and-error experimentation . Post-synthesis, validate purity via HPLC or GC-MS, referencing standards like 2-phenylethylamine (CAS 64-04-0) for calibration .
Q. How can spectroscopic data contradictions arise during structural characterization, and how should they be resolved?
- Methodological Answer : Contradictions in NMR or IR spectra may stem from solvent effects, tautomerism, or impurities. For instance, amine protons in this compound may exhibit variable chemical shifts depending on pH or hydrogen bonding. Cross-validate using high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline). Compare with analogs like 2-(2-pyridyloxy)ethyl(dimethyl)amine (CAS 29450-09-7) to identify structural deviations .
Q. What safety protocols are critical when handling polyamine compounds like this in laboratory settings?
- Methodological Answer : Follow GHS guidelines for skin/eye protection (Category 2A/2B) and use fume hoods to avoid inhalation. For spills, employ absorbents like vermiculite and neutralize with weak acids (e.g., citric acid). Waste must be segregated and treated by certified facilities, as outlined for chloro(phenylimino)methyl]dimethylamine .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated using computational and experimental synergies?
- Methodological Answer : Combine ab initio molecular dynamics (AIMD) simulations with kinetic isotope effects (KIE) to probe transition states. For example, simulate nucleophilic attack pathways in SN2 reactions and validate via experimental KIEs using deuterated analogs (e.g., 2-phenylethyl-1,1,2,2-d4-amine, CAS 87620-08-4) . ICReDD’s feedback loop—where experimental data refine computational models—can accelerate mechanistic discovery .
Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?
- Methodological Answer : Membrane technologies (e.g., nanofiltration) or chiral stationary-phase HPLC can resolve stereoisomers or byproducts. Reference CRDC subclass RDF2050104 for membrane separation R&D frameworks . For scale-up, simulate distillation parameters using Aspen Plus®, incorporating activity coefficients via UNIFAC models .
Q. How do structural modifications (e.g., substituting dimethylamino groups) alter the compound’s chelation properties?
- Methodological Answer : Synthesize derivatives like 2-(2-chloroethyl)ethylamine hydrochloride (CAS 2680539-92-6) and compare stability constants with metal ions (e.g., Cu²⁺ or Ni²⁺) via potentiometric titration. Use DFT to model ligand-metal interactions, correlating with experimental UV-Vis spectra .
Contradiction Analysis Example
- Issue : Conflicting NMR yields vs. LC-MS purity.
- Resolution : Re-examine quenching steps (e.g., incomplete neutralization may leave reactive intermediates). Use deuterated solvents (DMSO-d6) to suppress exchange broadening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
